molecular formula C15H14O3 B15163761 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one CAS No. 194298-19-6

9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one

Cat. No.: B15163761
CAS No.: 194298-19-6
M. Wt: 242.27 g/mol
InChI Key: OLOFOSGJGUFSJV-UHFFFAOYSA-N
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Description

9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is a complex organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with a hydroxyl group and two methyl groups attached. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthol derivative with a suitable aldehyde in the presence of an acid catalyst can lead to the formation of the desired naphthopyran structure. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the naphthopyran structure allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthopyrans and related heterocyclic structures, such as:

Uniqueness

What sets 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one apart is its specific substitution pattern and the presence of the hydroxyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

CAS No.

194298-19-6

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

9-hydroxy-2,2-dimethyl-3H-benzo[g]chromen-4-one

InChI

InChI=1S/C15H14O3/c1-15(2)8-13(17)11-6-9-4-3-5-12(16)10(9)7-14(11)18-15/h3-7,16H,8H2,1-2H3

InChI Key

OLOFOSGJGUFSJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC=C3O)C

Origin of Product

United States

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